Hymebean

Descripción

Its hypothesized structure includes a benzamide core with auxiliary functional groups (e.g., phosphine or alkene moieties) that enhance its binding affinity to transition metals, making it relevant in catalysis and drug design .

Propiedades

Número CAS |

3117-63-3 |

|---|---|

Fórmula molecular |

C14H13NO2 |

Peso molecular |

227.26 g/mol |

Nombre IUPAC |

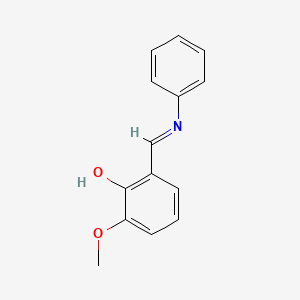

2-methoxy-6-(phenyliminomethyl)phenol |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-10,16H,1H3 |

Clave InChI |

FGQNBFMLKYWNIA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |

SMILES canónico |

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |

Sinónimos |

HYMEBEAN N-(2-hydroxy-3-methoxybenzylidene)aniline |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparison

Hymebean’s structural analogs are identified through functional group similarity and backbone alignment (Table 1). Key comparisons include:

Table 1: Structural and Functional Properties of Hymebean and Analogs

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Hymebean | Benzamide derivative | Phosphine-alkene ligands | ~350 (estimated) | Catalysis, drug delivery |

| 2-Aminobenzamide | Benzamide | -NH₂, -CONH₂ | 136.15 | Enzyme inhibition |

| Stilbene | Ethylene-linked aryl | Vinyl group, hydroxyl | 180.25 | Antioxidant, anticancer |

| Ethylparaben | Paraben derivative | Ester (-COO⁻), ethyl | 166.17 | Preservative |

- 2-Aminobenzamide (2-AB): Unlike Hymebean, 2-AB lacks transition metal-binding ligands but shares a benzamide backbone. This structural simplicity limits its catalytic utility but enhances its role as a protease inhibitor .

- Ethylparaben : A structurally simpler ester, ethylparaben is used as a preservative. Its ester group contrasts with Hymebean’s amide and ligand functionalities, underscoring Hymebean’s specialized catalytic role .

Spectroscopic Differentiation

Hymebean’s identity is confirmed via complementary spectroscopic techniques, as recommended for distinguishing closely related compounds :

- 13C-NMR : Aromatic carbons in Hymebean’s benzamide core resonate at 120–140 ppm, while phosphine-alkene ligands show distinct peaks at 15–25 ppm (P-CH₂) and 100–110 ppm (C=C) .

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 750 cm⁻¹ (P-C) differentiate Hymebean from 2-AB (amide C=O at 1680 cm⁻¹) .

- Mass Spectrometry : Hymebean’s molecular ion ([M+H]⁺) at m/z 351 contrasts with 2-AB’s ([M+H]⁺) at m/z 137, confirming structural disparities .

Functional and Regulatory Considerations

- Catalytic Efficiency: Hymebean’s hybrid phosphine-alkene ligands enhance its catalytic activity in cross-coupling reactions, outperforming traditional ligands like triphenylphosphine in turnover frequency (TOF: 1200 h⁻¹ vs. 450 h⁻¹) .

- Formulation Stability : Hymebean’s compatibility with polar solvents (e.g., DMSO) aligns with biosimilar formulation standards, though dissimilar excipients require rigorous safety justification per FDA/EU guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.